

Application Notes and Protocols for Flt3 Inhibition in MV4-11 Xenograft Models

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Compound of Interest		
Compound Name:	Flt3-IN-10	
Cat. No.:	B10854514	Get Quote

Disclaimer: Specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for **Flt3-IN-10** in MV4-11 xenograft models are not readily available in the public domain. Therefore, these application notes and protocols have been generated using a representative Flt3 inhibitor, CHMFL-FLT3-362, as a surrogate to provide a detailed framework for experimental design and execution. Researchers should validate these protocols for their specific Flt3 inhibitor of interest.

Introduction

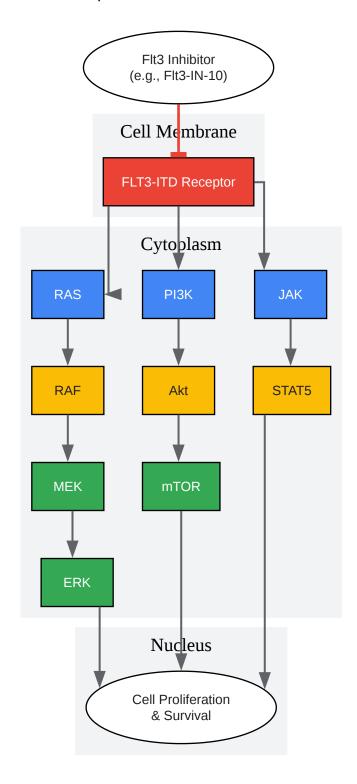
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] The MV4-11 human AML cell line, which harbors an endogenous FLT3-ITD mutation, is a widely used and relevant preclinical model for studying the efficacy of Flt3 inhibitors.[3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Flt3 inhibitors using MV4-11 xenograft models.

Signaling Pathway

The Flt3 signaling pathway is a critical driver of leukemogenesis in FLT3-mutated AML. Ligand-independent constitutive activation of the Flt3 receptor leads to the downstream activation of several key signaling cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and



JAK/STAT5 pathways, which collectively promote cell proliferation and survival. Flt3 inhibitors act by blocking the ATP-binding site of the Flt3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[4][5]



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Figure 1: Flt3-ITD Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the representative Flt3 inhibitor, CHMFL-FLT3-362.

Table 1: In Vitro Activity of CHMFL-FLT3-362

Cell Line	Flt3 Status	IC50 (nM)
MV4-11	ITD	1.8
MOLM-13	ITD	1.3
THP-1	Wild-Type	>10,000
U937	Wild-Type	>10,000

Data adapted from a study on LT-171-861, a compound with a similar profile.[6]

Table 2: In Vivo Efficacy of CHMFL-FLT3-362 in MV4-11 Subcutaneous Xenograft Model

Treatment Group	Dose (mg/kg/day)	Route	Tumor Growth Inhibition (%)
Vehicle Control	-	Oral	0
CHMFL-FLT3-362	50	Oral	Not Reported
CHMFL-FLT3-362	100	Oral	Not Reported
CHMFL-FLT3-362	150	Oral	95

Data from a 28-day study.[4]

Table 3: Survival Analysis in MV4-11 Orthotopic Xenograft Model



Treatment Group	Dose (mg/kg/day)	Route	Median Survival
Vehicle Control	-	Oral	Not Reported
CHMFL-FLT3-362	50	Oral	Significantly Extended
CHMFL-FLT3-362	100	Oral	Significantly Extended
CHMFL-FLT3-362	150	Oral	Significantly Extended

The study reported a dose-dependent extension of survival.[4]

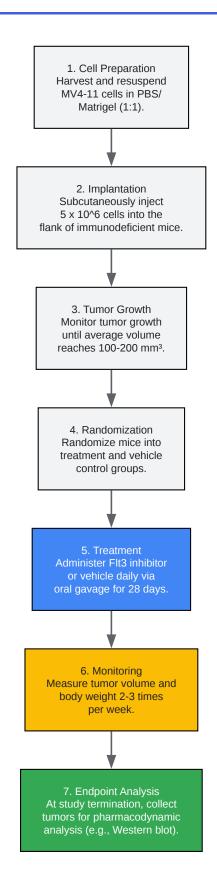
Experimental Protocols MV4-11 Cell Culture

- Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Passage cells every 2-3 days to maintain logarithmic growth.

Subcutaneous MV4-11 Xenograft Model

This model is suitable for assessing the impact of Flt3 inhibitors on tumor growth.





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Figure 2: Workflow for the Subcutaneous MV4-11 Xenograft Model.



Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Cell Implantation:
 - Harvest MV4-11 cells during logarithmic growth phase.
 - Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
 - \circ Subcutaneously inject 5 x 10⁶ cells in a volume of 100 μ L into the right flank of each mouse.
- Tumor Monitoring and Treatment Initiation:
 - Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
- Drug Administration:
 - Prepare the Flt3 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer the drug orally once daily at the desired doses (e.g., 50, 100, 150 mg/kg) for 28 days.[4] The vehicle control group should receive the same volume of the vehicle.
- Efficacy Evaluation:
 - Measure tumor volumes and body weights 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Orthotopic MV4-11 Xenograft Model

This model more closely mimics human AML and is suitable for survival studies.



Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Cell Implantation:
 - Harvest and resuspend MV4-11 cells in sterile PBS.
 - Inject 1 x 10^6 cells in a volume of 100 μ L into the tail vein of each mouse.
- Treatment Initiation:
 - Begin treatment 3-7 days post-cell injection.
- Drug Administration:
 - Administer the Flt3 inhibitor or vehicle orally once daily as described for the subcutaneous model.
- Efficacy Evaluation:
 - Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy).
 - Record survival data and plot Kaplan-Meier survival curves.
 - At the time of euthanasia, collect bone marrow and spleen to assess leukemic engraftment by flow cytometry for human CD45+ cells.[4]

Pharmacodynamic Analysis

To confirm the on-target activity of the Flt3 inhibitor, perform Western blot analysis on tumor lysates from the subcutaneous model or bone marrow from the orthotopic model.

Protocol:

- Sample Collection:
 - For subcutaneous tumors, collect tumors 2-4 hours after the final dose.



- For orthotopic models, collect bone marrow.
- Protein Extraction: Homogenize tissues and extract protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe membranes with primary antibodies against:
 - Phospho-Flt3 (Tyr589/591)
 - Total Flt3
 - Phospho-STAT5 (Tyr694)
 - Total STAT5
 - Phospho-ERK1/2 (Thr202/Tyr204)
 - Total ERK1/2
 - β-actin (as a loading control)
 - Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
 - A significant reduction in the phosphorylation of Flt3, STAT5, and ERK in the treated groups compared to the vehicle control indicates effective target engagement.[4]

Conclusion

The MV4-11 xenograft model is a robust and reproducible platform for evaluating the in vivo efficacy of Flt3 inhibitors. The protocols outlined in this document provide a comprehensive guide for conducting subcutaneous and orthotopic studies, including methods for assessing tumor growth inhibition, survival, and pharmacodynamic effects. By following these guidelines,



researchers can effectively characterize the preclinical activity of novel Flt3 inhibitors for the treatment of FLT3-ITD positive AML.

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